molecular formula C12H8N6 B11928014 3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole

3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole

Katalognummer: B11928014
Molekulargewicht: 236.23 g/mol
InChI-Schlüssel: BVXFFUYUZOVQFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C₁₂H₈N₆ and a molecular weight of 236.23 g/mol It is characterized by its unique structure, which consists of two benzotriazole units connected via a single bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole typically involves the reaction of benzotriazole derivatives under specific conditions. One common method includes the reaction of benzotriazole with a suitable coupling agent in the presence of a catalyst. For instance, the reaction of benzotriazole with zinc acetate in N-methylformamide at 90°C for three days yields the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reagents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.

Wissenschaftliche Forschungsanwendungen

3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole involves its interaction with molecular targets through its triazole rings. These interactions can include coordination with metal ions, hydrogen bonding, and π-π stacking with aromatic systems. The pathways involved depend on the specific application, such as enzyme inhibition or metal coordination.

Vergleich Mit ähnlichen Verbindungen

Comparison: 3H,3’H-5,5’-Bibenzo[d][1,2,3]triazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and versatility in forming coordination complexes. Its ability to undergo various chemical reactions also makes it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C12H8N6

Molekulargewicht

236.23 g/mol

IUPAC-Name

5-(2H-benzotriazol-5-yl)-2H-benzotriazole

InChI

InChI=1S/C12H8N6/c1-3-9-11(15-17-13-9)5-7(1)8-2-4-10-12(6-8)16-18-14-10/h1-6H,(H,13,15,17)(H,14,16,18)

InChI-Schlüssel

BVXFFUYUZOVQFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NNN=C2C=C1C3=CC4=NNN=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.